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Lincomycin 2,7-Dipalmitate -

Lincomycin 2,7-Dipalmitate

Catalog Number: EVT-13992228
CAS Number:
Molecular Formula: C50H94N2O8S
Molecular Weight: 883.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Lincomycin itself belongs to the lincosamide class of antibiotics, characterized by their ability to bind to the 50S ribosomal subunit of bacterial ribosomes, thus blocking protein synthesis . Lincomycin 2,7-dipalmitate can be classified as a semi-synthetic antibiotic due to its modification of the natural lincomycin structure.

Synthesis Analysis

Methods and Technical Details

The synthesis of lincomycin 2,7-dipalmitate involves the esterification of lincomycin with palmitic acid. This reaction typically requires a catalyst and is performed under controlled temperature and pressure conditions to ensure high yield and purity. The process may also involve purification techniques such as recrystallization or chromatography to isolate the final product.

Industrial Production

In industrial settings, the production process is scaled up using high-purity reagents. Quality control measures are implemented to maintain consistency and reliability in the product's composition. The use of deuterated reagents can also be employed for specific labeling purposes in research applications .

Molecular Structure Analysis

Structure and Data

Lincomycin 2,7-dipalmitate has a molecular formula of C51H94N2O8SC_{51}H_{94}N_2O_8S with a molecular weight of approximately 882.39g/mol882.39\,g/mol . Its structure includes two long-chain fatty acids (palmitate) attached to the lincomycin core at the second and seventh positions.

  • Molecular Formula: C51H94N2O8SC_{51}H_{94}N_2O_8S
  • Molecular Weight: 882.39g/mol882.39\,g/mol

The structural modifications enhance its bioavailability and therapeutic potential compared to unmodified lincomycin.

Chemical Reactions Analysis

Reactions and Technical Details

Lincomycin 2,7-dipalmitate can undergo various chemical reactions:

  • Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
  • Reduction: Reduction reactions may involve sodium borohydride or lithium aluminum hydride.
  • Substitution: The compound can participate in substitution reactions where functional groups are exchanged based on nucleophilic or electrophilic conditions .

These reactions are significant for modifying the compound for different therapeutic applications or for synthesizing related compounds.

Mechanism of Action

Lincomycin 2,7-dipalmitate exerts its antibacterial effects primarily by binding to the 50S ribosomal subunit of bacteria. This binding inhibits peptide bond formation during protein synthesis, effectively stalling bacterial growth. The mechanism is similar to that of other lincosamide antibiotics, making it effective against various bacterial strains .

Data on Efficacy

Research indicates that modifications at the palmitate positions can influence the compound's interaction with ribosomal RNA, potentially enhancing its antibacterial potency compared to unmodified lincomycin.

Physical and Chemical Properties Analysis

Physical Properties

Lincomycin 2,7-dipalmitate is typically presented as a white crystalline powder. Its lipid solubility due to the palmitate chains enhances its absorption when administered orally or via injection.

Chemical Properties

  • Solubility: Soluble in organic solvents; limited solubility in water.
  • Stability: Generally stable under normal storage conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range for similar compounds .
Applications

Lincomycin 2,7-dipalmitate has several scientific uses:

  • Antibacterial Research: It serves as a model compound for studying protein synthesis inhibition.
  • Drug Development: Investigated for potential therapeutic applications in treating resistant bacterial infections.
  • Biological Studies: Used in proteomics research to explore protein interactions and functions due to its unique structural characteristics .

The compound's enhanced stability and modified pharmacokinetics make it a candidate for further exploration in clinical settings, particularly in cases where traditional antibiotics may fail.

Biosynthetic Pathways and Precursor Utilization

Role of Streptomyces lincolnensis in Lincomycin Biosynthesis

Streptomyces lincolnensis serves as the primary microbial workhorse for lincomycin production, with its genome harboring the essential lmb biosynthetic gene cluster. This 32-kb cluster contains 27 open reading frames encoding biosynthetic enzymes, regulatory proteins, and resistance determinants, organized with remarkable conservation across industrial and wild-type strains [1]. Industrial overproducer strains (e.g., S. lincolnensis 78-11) exhibit strategic genomic rearrangements, including duplication of the lmb cluster onto a large 0.45–0.5 Mb DNA fragment, resulting in enhanced gene dosage that significantly boosts lincomycin titers compared to the wild-type NRRL2936 strain [1] [3]. This duplication event exemplifies classical strain improvement through mutagenesis, demonstrating how large-scale genome amplification serves as a natural metabolic engineering strategy to overcome rate-limiting enzymatic steps.

Table 1: Core Functional Components of the Lincomycin (lmb) Biosynthetic Gene Cluster

Gene CategoryRepresentative GenesFunctionImpact on Yield
BiosyntheticlmbA, lmbC, lmbF, lmbKγ-Glutamyl transferase, amino acid acylase, aminotransferase, dehydratase activitiesCatalyze scaffold assembly and modifications
Sugar ActivationlmbO, lmbMdTDP-glucose synthase, dTDP-glucose 4,6-dehydrataseGenerate nucleotide-activated sugar precursors
ResistancelmrA, lmrCProtect producer from autotoxicityEssential for cellular viability during production
RegulatorylmbUPathway-specific transcriptional activatorOverexpression increases cluster expression

Beyond structural genes, the cluster encodes dedicated resistance mechanisms (lmrA, lmrC) that protect the producer organism from lincomycin's ribosomal targeting activity during biosynthesis. The cluster's genomic context reveals embedding within non-homologous chromosomal regions, suggesting strain-specific adaptations during industrial optimization [1]. Recent investigations have identified pleiotropic regulators like the redox-sensing Rex, which indirectly influences lincomycin yields by modulating central metabolism and precursor availability despite not directly binding lmb promoters [4]. These findings illuminate the intricate interplay between specialized metabolism and cellular physiology in S. lincolnensis.

Enzymatic Mechanisms for Lincosamide Core Assembly

The biosynthesis of the unusual eight-carbon methylthiolincosamide (MTL) core represents a biochemical feat achieved through a cascade of precisely coordinated enzymatic reactions. Crucially, the pathway utilizes nucleotide-activated sugars rather than free sugars, contrary to earlier hypotheses [1] [3]. The initial steps involve a trans-aldol reaction catalyzed by LmbR, coupling D-ribose 5-phosphate (C5 acceptor) with D-fructose 6-phosphate or D-sedoheptulose 7-phosphate (C3 donor). This generates an octose backbone that undergoes sequential enzymatic processing via LmbN (1,2-tautomerization), LmbP (phosphatase), LmbK (kinase), and LmbO (GDP-activation) to yield the pivotal intermediate GDP-D-erythro-α-D-gluco-octose [3].

Table 2: Enzymatic Conversion of GDP-Octose to the Lincosamide Core

EnzymeReaction TypeCofactor RequirementProduct FormedFunctional Significance
LmbM6-EpimerizationNAD⁺GDP-6-epi-D-erythro-α-D-gluco-octoseInitiates stereochemical inversion
LmbL/CcbZ6,8-DehydrationNAD⁺GDP-6-oxo-7,8-didehydro-D-erythro-α-D-gluco-octoseEnol formation via α,γ-dehydration
CcbZ/LmbZ4-EpimerizationNAD⁺GDP-4-epi-6-oxo-7,8-didehydro-D-erythro-α-D-gluco-octoseCorrects stereochemistry for transamination
CcbS/LmbS6-TransaminationPLPGDP-D-α-D-lincosamideIntroduces nitrogen functionality via PLP-dependent mechanism

The subsequent conversion to GDP-D-α-D-lincosamide requires four meticulously orchestrated enzymatic transformations:

  • LmbM-mediated 6-epimerization initiates structural reorganization using NAD⁺ [3].
  • LmbL (or homolog CcbZ) catalyzes an unprecedented α,γ-dehydration, likely proceeding via oxidation at C6 to form a ketone intermediate, lowering the pKa at C7 to facilitate C8-OH elimination, followed by reduction [3].
  • CcbZ/LmbZ performs 4-epimerization, rectifying stereochemistry essential for downstream processing.
  • CcbS/LmbS (a PLP-dependent transaminase) finally installs the C6 amino group, generating the mature lincosamide nucleotide precursor [3].

This enzymatic pathway exhibits remarkable catalytic plasticity, particularly in LmbM's ability to perform epimerization at two distinct carbon centers, a deviation from typical regiospecific epimerases [3]. The thioether linkage is incorporated later via ergothioneine (EGT) displacement by LmbT and subsequent sulfur transfer steps involving mycothiol, culminating in the aglycone core ready for proline attachment and methylation [1] [3].

Acyl Transferase Activity in Dipalmitate Esterification

Lincomycin 2,7-dipalmitate represents a semi-synthetic derivative where palmitic acid esters are chemically conjugated to the hydroxyl groups at positions 2 and 7 of the lincosamide core of lincomycin. While the specific enzymatic machinery within S. lincolnensis dedicated to this dipalmitoylation remains uncharacterized, the process leverages the inherent reactivity of the sugar hydroxyl groups [2] [7]. The modification generates a highly lipophilic prodrug characterized by the molecular formula C₅₀H₉₄N₂O₈S and a molecular weight of 883.35 g/mol [2]. This structural alteration significantly impacts the molecule's physicochemical properties, enhancing membrane permeability and potentially altering pharmacokinetic profiles compared to the parent lincomycin.

The 2,7-diester configuration, particularly the esterification at the C-7 position, necessitates stereochemical control during synthesis. The C-7 position in native lincomycin is chiral, and modifications here often require specific epimerization or protection strategies to achieve the desired 7(S) configuration found in active derivatives [5] [7]. Chemical synthesis routes typically involve activated palmitate donors (like palmitoyl chloride or palmitic anhydride) and may employ catalysts or controlled reaction conditions to achieve selective acylation. The resulting bulky palmitoyl chains introduce steric hindrance that can protect the molecule from enzymatic degradation, potentially extending its half-life in vivo. This esterification exemplifies a strategic chemical modification to overcome limitations of the natural product scaffold, exploiting microbial biosynthesis for the core aglycone followed by targeted chemical diversification.

Metabolic Engineering for Enhanced Precursor Flux

Rational strain engineering of S. lincolnensis focuses on amplifying precursor supply and manipulating regulatory networks to break natural bottlenecks in lincomycin production. The gene dosage effect is a cornerstone strategy, validated by the superior performance of industrial strain 78-11, where duplication of the entire lmb cluster significantly elevates transcript levels of biosynthetic genes [1]. Modern approaches deploy CRISPR/Cas9-mediated genome editing for targeted amplification of rate-limiting steps, such as the lmbK-lmbO operon responsible for GDP-octose formation [6].

Transcriptional regulation presents another prime target. Overexpression of the pathway-specific activator lmbU directly enhances transcription of key structural genes (lmbA, lmbC, lmbJ, lmbV, lmbW), leading to increased lincomycin titers [4] [6]. Conversely, disruption of global repressors like SLCG_2919 (a TetR-family regulator) or the redox-sensing rex alleviates negative regulation. While Rex does not bind lmb promoters directly, its deletion perturbs cellular redox balance, indirectly modulating carbon flux towards antibiotic synthesis [4]. Similarly, deletion of the newly identified LmbU targets SLINC_0469, SLINC_1037, and SLINC_8097 – located outside the lmb cluster but repressed by LmbU – significantly boosts production, as these genes encode repressors of lmb gene transcription [6].

Engineering precursor availability involves manipulating central carbon metabolism. Strategies include:

  • Enhancing methyl donor supply (S-adenosylmethionine pools) for the LmbJ-catalyzed N-methylation of prolyl-lincosamide.
  • Optimizing glycolytic flux towards D-ribose 5-phosphate and D-fructose 6-phosphate, the octose backbone precursors.
  • Augmenting fatty acid biosynthesis to provide palmitoyl-CoA for semi-synthetic dipalmitate conjugation in downstream chemical steps.

Combining these approaches—gene amplification, regulatory rewiring, and precursor pathway engineering—holds promise for developing next-generation S. lincolnensis strains with radically improved capacity for lincomycin and derivative production.

Properties

Product Name

Lincomycin 2,7-Dipalmitate

IUPAC Name

[(2R,3S,5R,6R)-6-[(1R,2R)-2-hexadecanoyloxy-1-[[(4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] hexadecanoate

Molecular Formula

C50H94N2O8S

Molecular Weight

883.4 g/mol

InChI

InChI=1S/C50H94N2O8S/c1-7-10-12-14-16-18-20-22-24-26-28-30-32-35-42(53)58-39(4)44(51-49(57)41-37-40(34-9-3)38-52(41)5)47-45(55)46(56)48(50(60-47)61-6)59-43(54)36-33-31-29-27-25-23-21-19-17-15-13-11-8-2/h39-41,44-48,50,55-56H,7-38H2,1-6H3,(H,51,57)/t39-,40-,41?,44-,45-,46?,47-,48+,50-/m1/s1

InChI Key

GPOWABJRHPQHAC-MSEXDQGMSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC1C(C(C(OC1SC)C(C(C)OC(=O)CCCCCCCCCCCCCCC)NC(=O)C2CC(CN2C)CCC)O)O

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)O[C@@H]1[C@H](O[C@@H]([C@@H](C1O)O)[C@@H]([C@@H](C)OC(=O)CCCCCCCCCCCCCCC)NC(=O)C2C[C@H](CN2C)CCC)SC

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